molecular formula C4H6N4O2 B1201769 2,5-Diamino-4,5-diketopyrimidine CAS No. 32267-39-3

2,5-Diamino-4,5-diketopyrimidine

Cat. No.: B1201769
CAS No.: 32267-39-3
M. Wt: 142.12 g/mol
InChI Key: ZMWZGZSARWJATP-UHFFFAOYSA-N
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Description

2,5-Diamino-4,5-diketopyrimidine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diamino-4,5-diketopyrimidine can be achieved through various methods. One common approach involves the reaction of guanidine with malonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diamino-4,5-diketopyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2,5-Diamino-4,5-diketopyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Diamino-4,5-diketopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2,5-Diamino-4,5-diketopyrimidine is unique due to its specific chemical structure and the range of reactions it can undergo.

Properties

CAS No.

32267-39-3

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

2,4-diamino-5-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C4H6N4O2/c5-2-1(9)3(10)8-4(6)7-2/h9H,(H5,5,6,7,8,10)

InChI Key

ZMWZGZSARWJATP-UHFFFAOYSA-N

SMILES

C1(C(=O)C(=O)NC(=N1)N)N

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)O

Synonyms

2,5-diamino-4,5-diketopyrimidine
divicine
divicine monohydrochloride

Origin of Product

United States

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